7-Bromofluoranthene
Description
Properties
Molecular Formula |
C16H9Br |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
7-bromofluoranthene |
InChI |
InChI=1S/C16H9Br/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |
InChI Key |
QBJGYGJYPPHLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2,6-Dibromophenyl)naphthalene (Key Intermediate)
| Reagents & Conditions | Description | Yield |
|---|---|---|
| 1,3-Dibromo-2-iodobenzene, naphthalen-1-ylboronic acid, LiOH, Pd(PPh3)4, CH3CN:H2O (3:1), 70 °C, overnight | Stirring under N2 atmosphere, extraction with ethyl acetate, drying, solvent removal, silica gel chromatography | 87% |
Reduction and Functionalization of Fluoranthene Derivatives
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Reduction | Fe powder, NH4Cl, EtOH/H2O, 80 °C, 30 min | 7-Aminofluoranthene | 82% |
| Diazotization/Iodination | t-BuONO, I2, CH2I2, CuI, THF, 66 °C, 30 min | 7-Iodofluoranthene | 71% |
| Sonogashira Coupling | Pd(PPh3)4, CuI, Et3N, TMS-acetylene, room temperature | 7-[2-(Trimethylsilyl)ethynyl]fluoranthene | Not specified |
| Desilylation | K2CO3, MeOH/DCM, room temperature | 7-Ethynylfluoranthene | Not specified |
These steps illustrate the functional group transformations that can be adapted for bromination or further derivatization of fluoranthene at the 7-position.
Gas-Phase Radical Synthesis
- The 7-bromofluoranthene is formed via cycloaddition of 1-(1-naphthyl)-2-bromophenyl radicals.
- Computational studies using B3LYP/6-311G** level of theory support the mechanism.
- Atomic bromine loss is thermodynamically and kinetically favored over molecular hydrogen bromide loss.
- The reaction proceeds through radical intermediates and aromatization steps to yield this compound with a molecular mass of 280 amu.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
7-Bromofluoranthene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different oxygen-containing derivatives.
Reduction Reactions: The bromine atom can be reduced to form fluoranthene. Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromofluoranthene is a chemical compound that has roles in different scientific fields, including organic synthesis and environmental science . Research suggests it can be created in situ during chemical reactions and is also related to air pollution .
Scientific Research Applications
Synthesis of Corannulene this compound is an intermediate in synthesizing corannulene, a non-planar polycyclic aromatic hydrocarbon that is a molecular building block of fullerenes .
- During gas-phase synthesis, 1-(2,6-dibromophenyl)naphthalene decomposes, favoring atomic bromine elimination, leading to 1-(1-naphthyl)-2-bromophenyl radical formation .
- This radical then undergoes cycloaddition, losing an atomic hydrogen and aromatizing to form this compound .
- The this compound can then experience a carbon-bromine bond rupture, which yields a 7-fluoranthenyl radical that may recombine with a hydrogen atom to become fluoranthene .
Air Pollution Research 3-Bromofluoranthene (3-BrFlu), an isomer of this compound, is a secondary metabolite of fluoranthene formed through bromination and found in fine particulate matter in air pollutants .
- 3-BrFlu can induce vascular endothelial dysfunction via the MAPK-mediated-NFκB pro-inflammatory pathway and intracellular reactive oxygen species (ROS) .
- In vitro, 3-BrFlu disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability in a concentration-dependent manner by causing pro-inflammatory responses in vascular endothelial cells .
- 3-BrFlu also concentration-dependently induced the expression of IL-6 and TNFα in SVEC4-10 endothelial cells, with significant effects observed starting at 3 μM . For example, IL-6 expression increased from 293.53 pg/mL to 398.56–513.75 pg/mL with 3–100 μM 3-BrFlu .
- 3-BrFlu also induced the expression of SOD and catalase in SVEC4-10 endothelial cells in a concentration-dependent manner, with significant effects observed starting at 10 μM .
Mechanism of Action
The mechanism by which 7-Bromofluoranthene exerts its effects involves the activation of various molecular pathways. It induces pro-inflammatory responses through the phosphorylation of NF-κB and its upstream factors, including p38 MAPK, ERK, and JNK. Additionally, it leads to the overproduction of intracellular reactive oxygen species, which is associated with the downregulation of antioxidant enzymes like superoxide dismutase and catalase . These molecular events contribute to its biological effects, such as vascular endothelial dysfunction.
Comparison with Similar Compounds
7-Chloromethylfluoranthene (C₁₇H₁₁Cl)
- Molecular Weight : 316.15 g/mol.
- Key Features : Substituted with a chloromethyl (–CH₂Cl) group at the 7-position.
- Reactivity : The chloromethyl group is less reactive in substitution reactions compared to bromine due to the stronger C–Cl bond. This compound may serve as a precursor for further functionalization .
7-Phenylbenzo[k]fluoranthene (C₂₆H₁₆)
- Molecular Weight : 328.41 g/mol.
- Key Features : A phenyl group is attached to the benzo[k]fluoranthene core.
- Synthesis : Prepared via multi-step reactions involving 1,8-bis(phenylethynyl)naphthalene, with reported yields up to 56%. The phenyl group enhances π-conjugation, making this compound relevant in optoelectronic applications .
1-Bromo-7-fluoronaphthalene (C₁₀H₆BrF)
- Molecular Weight : 225.06 g/mol.
- Key Features : A simpler bicyclic structure with bromine and fluorine substituents.
- Synthesis : Likely synthesized via electrophilic halogenation of naphthalene. The electronic effects of fluorine and bromine create a polarized aromatic system, useful in pharmaceuticals or agrochemicals .
7,8-Dihydroxyfluoranthene (C₁₆H₁₀O₂)
- Molecular Weight : 258.25 g/mol.
- Key Features : Oxygenated metabolite of fluoranthene, produced via bacterial dioxygenase activity.
- Significance : Polar hydroxyl groups increase solubility, facilitating environmental degradation. This contrasts with brominated derivatives, which are more resistant to biodegradation .
Thermodynamic and Kinetic Stability
7-Bromofluoranthene exhibits exceptional stability under pyrolytic conditions due to its aromatic framework and the favorable positioning of the bromine atom. Computational studies (B3LYP/6-311G) reveal that competing pathways, such as H or Br loss or H migration, are thermodynamically disfavored (barriers >300 kJ/mol) compared to the formation of this compound . In contrast, 7-chloromethylfluoranthene and 1-bromo-7-fluoronaphthalene lack such stabilization, making them less selective in high-temperature reactions.
Data Table: Comparative Overview
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Synthesis Method | Key Application |
|---|---|---|---|---|---|
| This compound | C₁₆H₉Br | 280–282 | Bromine | Gas-phase pyrolysis | PAH synthesis, catalysis |
| 7-Chloromethylfluoranthene | C₁₇H₁₁Cl | 316.15 | Chloromethyl | Solution-phase alkylation | Intermediate for derivatives |
| 7-Phenylbenzo[k]fluoranthene | C₂₆H₁₆ | 328.41 | Phenyl | Multi-step coupling | Optoelectronics |
| 1-Bromo-7-fluoronaphthalene | C₁₀H₆BrF | 225.06 | Bromo/fluoro | Electrophilic halogenation | Pharmaceuticals |
| 7,8-Dihydroxyfluoranthene | C₁₆H₁₀O₂ | 258.25 | Dihydroxy | Biodegradation | Environmental monitoring |
Biological Activity
7-Bromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on cellular mechanisms, toxicity, and related case studies.
Chemical Structure and Properties
This compound, as a brominated derivative of fluoranthene, possesses unique chemical properties that influence its biological activity. The presence of bromine in the structure can enhance lipophilicity, potentially affecting its interaction with biological membranes and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C14H9Br |
| Molecular Weight | 267.12 g/mol |
| Melting Point | 90 °C |
| Solubility | Soluble in organic solvents |
Cytotoxicity and Apoptosis
Research indicates that this compound exhibits significant cytotoxic effects on various cell lines. A study demonstrated that exposure to this compound induced apoptosis in endothelial cells through intrinsic and extrinsic pathways. The concentration-dependent effects were notable, with significant cytotoxicity observed at concentrations as low as 3 µM.
Table 2: Cytotoxic Effects of this compound
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 0 |
| 3 | 85 | 15 |
| 10 | 60 | 40 |
| 100 | 20 | 80 |
The mechanisms underlying the biological activity of this compound involve oxidative stress and inflammatory responses. It has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative damage in cells. Furthermore, it activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Studies
- Zebrafish Model : A study using zebrafish embryos revealed that exposure to this compound resulted in developmental cardiotoxicity. The compound caused morphological abnormalities and increased apoptosis in cardiac tissues, correlating with elevated ROS levels.
- Endothelial Cell Studies : In vitro studies on SVEC4-10 endothelial cells showed that treatment with various concentrations of this compound led to increased expression of COX-2 and PGE2, indicating a pro-inflammatory response. The phosphorylation of MAPK pathways was also observed, linking it to enhanced inflammatory signaling.
Table 3: Inflammatory Responses Induced by this compound
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 293.53 | 513.75 |
| TNF-α | 206.74 | 543.21 |
Q & A
Q. What interdisciplinary approaches are needed to assess the environmental persistence and toxicity of this compound?
- Methodological Answer : Combine ecotoxicology (e.g., Daphnia magna bioassays) with analytical chemistry to quantify bioaccumulation factors. Computational toxicology models (e.g., QSAR) predict metabolic pathways, while field studies correlate lab data with real-world degradation rates (via LC-MS/MS monitoring in soil/water matrices) .
Q. How can the photophysical properties of this compound be optimized for advanced material applications?
- Methodological Answer : Tune absorption/emission spectra via substituent engineering (e.g., introducing electron-donating groups). Time-resolved fluorescence spectroscopy and transient absorption spectroscopy quantify excited-state lifetimes. Collaboration with computational chemists ensures predictive modeling of structure-property relationships .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution can enhance enantioselectivity. Chiral stationary phase HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms optical purity. Kinetic resolution studies identify optimal reaction conditions for minimal racemization .
Data-Driven Research Design
Q. How should researchers design experiments to study the stereochemical effects of this compound in supramolecular assemblies?
- Methodological Answer : Employ X-ray crystallography to resolve molecular packing and non-covalent interactions (π-π stacking, halogen bonding). Molecular dynamics (MD) simulations model assembly kinetics, while variable-temperature NMR captures dynamic behavior. Compare results with non-brominated analogs to isolate halogen-specific effects .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Bootstrap resampling quantifies confidence intervals, and ANOVA identifies significant differences across treatment groups. Meta-analysis of published datasets contextualizes findings within broader toxicological trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
